

The Structure and Activity of A86: A Potent Casein Kinase 1 α Inhibitor

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Compound of Interest

Compound Name: Casein Kinase inhibitor A86

Cat. No.: B1576201

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1 α (CK1 α) is a serine/threonine kinase implicated in various cellular processes, including the regulation of Wnt/ β -catenin and p53 signaling pathways. Its dysregulation has been linked to the pathogenesis of several diseases, notably acute myeloid leukemia (AML). A86 is a potent and orally active small molecule inhibitor of CK1 α , demonstrating significant anti-leukemic properties. This technical guide provides a comprehensive overview of the chemical structure of A86, its mechanism of action, and detailed experimental protocols for its synthesis, characterization, and biological evaluation.

Core Structure of Casein Kinase Inhibitor A86

The **Casein Kinase inhibitor A86** is a complex heterocyclic molecule with the systematic IUPAC name (1r,4r)-N1-(4-(5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl)-5-fluoropyrimidin-2-yl)cyclohexane-1,4-diamine. Its chemical structure is characterized by a central fluorinated pyrimidine ring, substituted with a pyrazole moiety and a cyclohexane diamine.

Chemical and Physical Properties

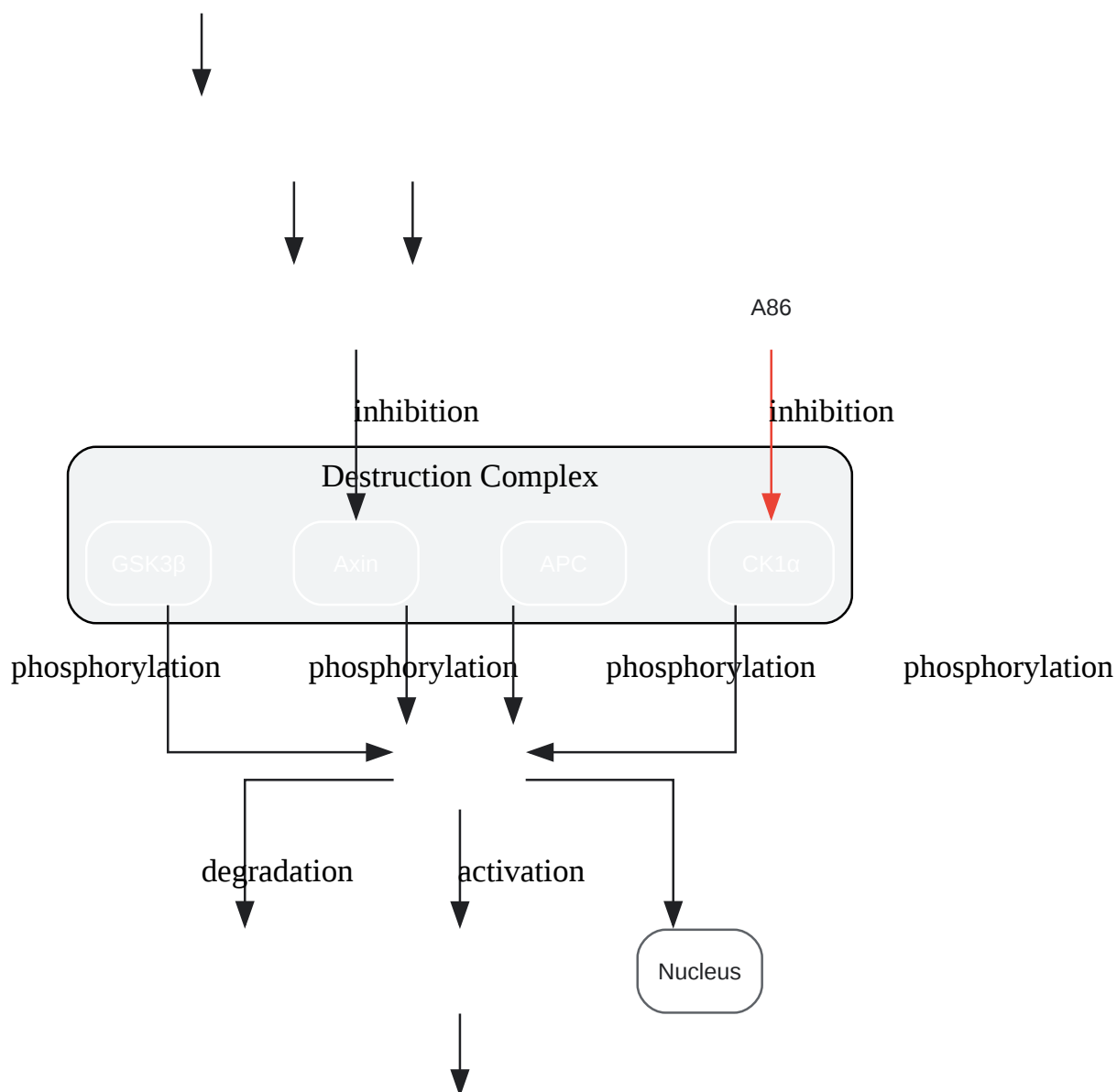
Property	Value
CAS Number	2079069-01-3
Molecular Formula	C ₁₈ H ₂₅ FN ₆
Molecular Weight	344.43 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Mechanism of Action and Signaling Pathways

A86 is a potent inhibitor of Casein Kinase 1 α (CK1 α) and also shows inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9). In the context of leukemia, particularly Acute Myeloid Leukemia (AML), the inhibition of CK1 α by A86 has significant downstream effects on key signaling pathways that regulate cell survival and proliferation.

Inhibition of the Wnt/ β -catenin Pathway

CK1 α is a key negative regulator of the canonical Wnt/ β -catenin signaling pathway. It participates in the "destruction complex" that phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting CK1 α , A86 can lead to the stabilization and accumulation of β -catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes.

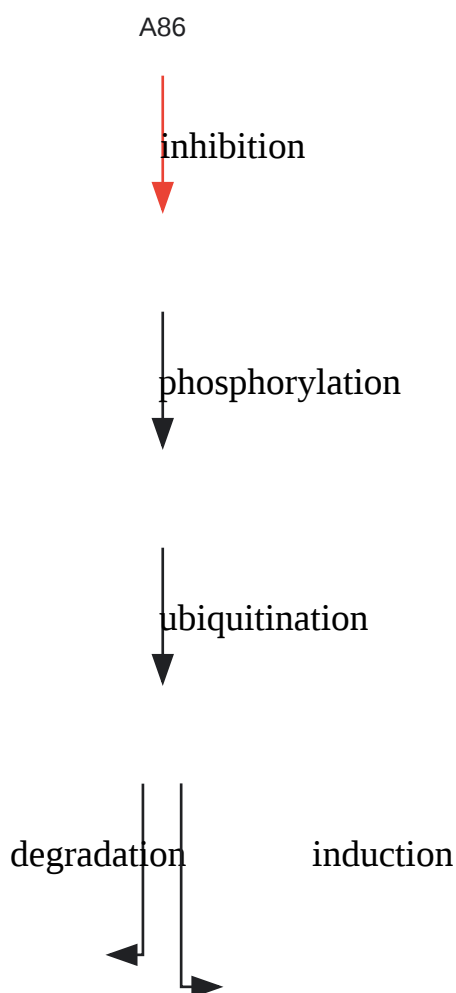


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Caption: A86 inhibits CK1α, a negative regulator of the Wnt/β-catenin pathway.

Activation of the p53 Pathway

In addition to its role in the Wnt pathway, CK1 α has been shown to be a negative regulator of the tumor suppressor p53. CK1 α can interact with and phosphorylate MDM2, an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting CK1 α , A86 can lead to the stabilization and activation of p53, resulting in the induction of apoptosis in cancer cells.



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Caption: A86-mediated inhibition of CK1 α leads to p53 stabilization and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for the **Casein Kinase inhibitor A86**.

Table 1: In Vitro Inhibitory Activity

Target	IC ₅₀ (nM)
CK1α	17
CDK7	-
CDK9	-

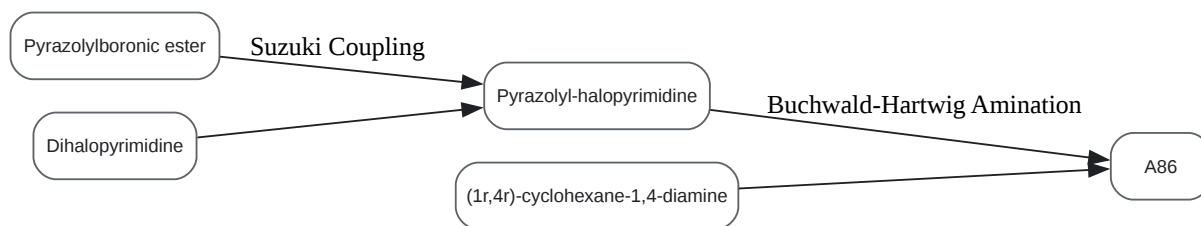
Table 2: In Vivo Pharmacokinetics in Mice (20 mg/kg, oral)

Parameter	Value	Unit
T _{max}	0.2 - 0.5	hr
C _{max}	1115	ng/mL
T _{1/2}	4.3	hr
AUC	2606	ng*hr/mL

Experimental Protocols

Synthesis of A86

The synthesis of (1*r*,4*r*)-N1-(4-(5-(cyclopropylmethyl)-1-methyl-1*H*-pyrazol-4-yl)-5-fluoropyrimidin-2-yl)cyclohexane-1,4-diamine (A86) can be achieved through a multi-step synthetic route, likely involving key cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions to form the pyrazole-pyrimidine core, followed by amination.



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